molecular formula C18H17N3O6S2 B2448351 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 886908-69-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Cat. No. B2448351
CAS RN: 886908-69-6
M. Wt: 435.47
InChI Key: SLFHAJJDGRBMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide” is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a tosyl group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include an oxadiazole ring attached to a phenyl ring with a methylsulfonyl substituent. Another phenyl ring would be attached through a tosyl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the tosyl group could potentially be replaced by other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall shape of the molecule, and its molecular weight would all influence its properties .

Scientific Research Applications

Antimalarial Compound

This compound has been identified as a novel orally bioavailable and metabolically stable antimalarial compound. It has shown potent antimalarial activity with a Pf3D7 IC50 of 29 nM. It has a low in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability. This compound has displayed sustained exposure and high oral bioavailability in mice, making it a potential next-generation PI4K inhibitor for in vivo studies .

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Antibacterial Activity

The compound has shown antibacterial activity. Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHAJJDGRBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.